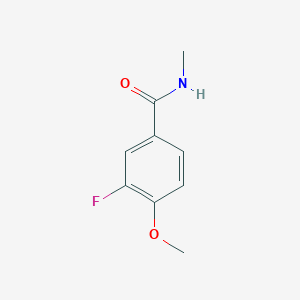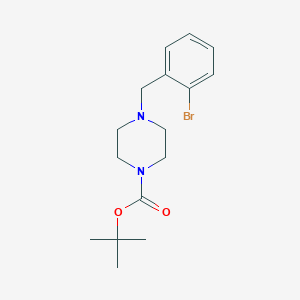![molecular formula C12H19N3O4S B1342497 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid CAS No. 899703-32-3](/img/structure/B1342497.png)
1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid is a chemical compound with the molecular formula C12H19N3O4S and a molecular weight of 301.37 g/mol This compound is characterized by the presence of a pyrazole ring substituted with three methyl groups and a sulfonyl group, which is further connected to a piperidine ring bearing a carboxylic acid group
Métodos De Preparación
The synthesis of 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of 1,3,5-trimethylpyrazole with a sulfonyl chloride derivative to introduce the sulfonyl group. This intermediate is then reacted with piperidine-3-carboxylic acid under appropriate conditions to yield the final product . The reaction conditions typically involve the use of organic solvents such as ethanol or methanol and may require heating or refluxing to drive the reaction to completion .
Análisis De Reacciones Químicas
1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering receptor function. The pyrazole ring may also contribute to binding affinity and specificity through π-π interactions and hydrogen bonding . These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar compounds to 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid include:
1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid: This compound has a similar structure but with a methyl group instead of a sulfonyl group.
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester: This compound features a boronic acid ester group instead of the sulfonyl and piperidine carboxylic acid groups.
The uniqueness of this compound lies in its combination of a sulfonyl group and a piperidine carboxylic acid moiety, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-8-11(9(2)14(3)13-8)20(18,19)15-6-4-5-10(7-15)12(16)17/h10H,4-7H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYNCJMQAGDWKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCC(C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
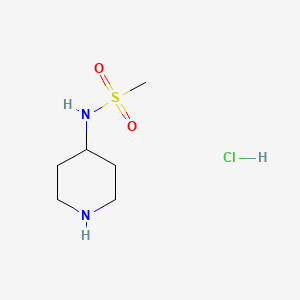
![2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1342421.png)
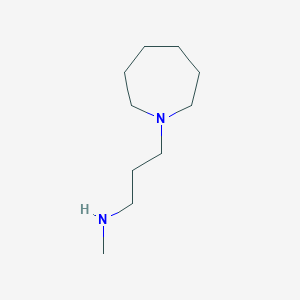
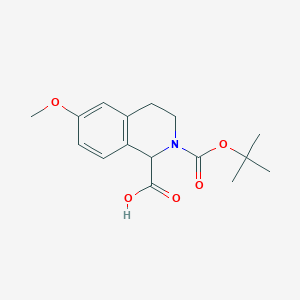
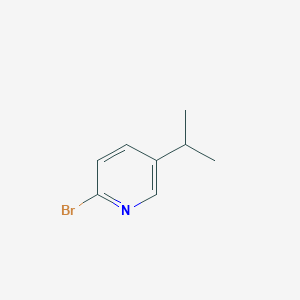
![1-[6-(Furan-2-yl)pyridin-3-yl]methanamine](/img/structure/B1342425.png)
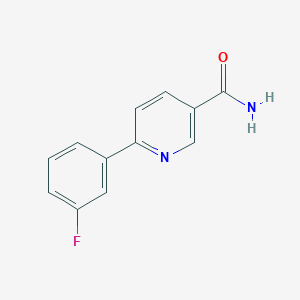
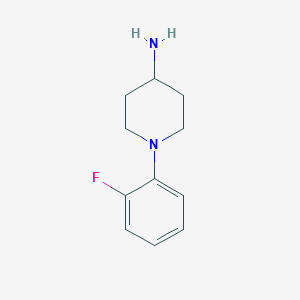
![2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-](/img/structure/B1342429.png)
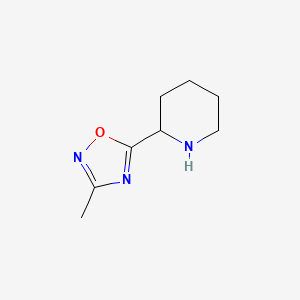
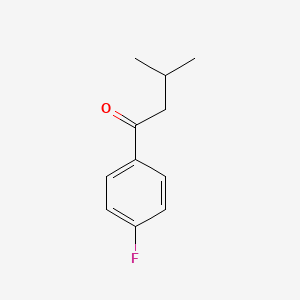
![tert-butyl N-[1-(dimethylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B1342454.png)
